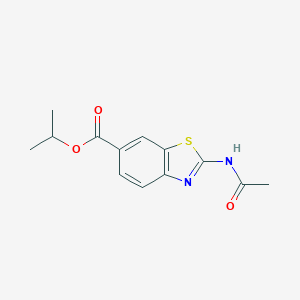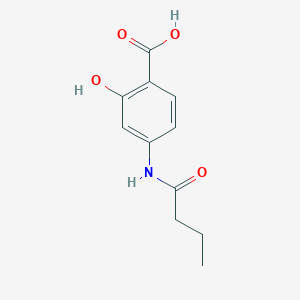![molecular formula C13H14N4S B370447 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945369-42-6](/img/structure/B370447.png)
3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities . The 1,2,4-triazole ring is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates or with various aromatic acids . Another method involves the reaction of hydrazine hydrate with 5-phenyl-1,3,4-oxadiazol-2-ylamine, which yields a series of compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole ring . This hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of this compound could involve further exploration of its antimicrobial properties . In addition, the design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be another promising direction .
Wirkmechanismus
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected by this compound.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
3-methyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8(2)10-4-6-11(7-5-10)12-16-17-9(3)14-15-13(17)18-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSZLBZDUCUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[5-(hydroxymethyl)furan-2-yl]-3-methylphenyl}acetamide](/img/structure/B370374.png)
![N-{6-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B370404.png)
![N-{6-[(3,4-dimethoxybenzoyl)amino]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B370405.png)
![N-(6-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B370406.png)
![N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]nicotinamide](/img/structure/B370408.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B370413.png)

![Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B370418.png)

![Isopropyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B370421.png)

![N-{3-chloro-4-[4-(trifluoroacetyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B370443.png)
![Ethyl 3-[(2-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B370445.png)
![Ethyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B370449.png)
